molecular formula C20H17NO5 B2532861 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 869080-52-4

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2532861
CAS No.: 869080-52-4
M. Wt: 351.358
InChI Key: XIQZZTWSZRDHLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques. For example, the ester 3 was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of key intermediates for inhibitors targeting DNA-dependent protein kinase (DNA-PK), a critical enzyme in DNA repair mechanisms. An example includes the development of methods for synthesizing 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors (Sonsoles Rodriguez Aristegui et al., 2006).
  • Research on coumarins (2H-chromen-2-one derivatives) has explored their coordination complexes with metals such as zinc(II), highlighting their potential in spectroscopic applications and antimicrobial activity studies (M. S. Islas et al., 2018).

Anticancer and Biological Activities

  • Chromene derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, revealing the potential of 2-oxo-2H-chromenylpyrazolecarboxylates in cancer research (J. A. Kumar et al., 2013).
  • Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been studied for their neuroprotective effects and inhibitory activity against enzymes like acetylcholinesterase (AChE) and butylcholinestrase (BuChE), suggesting potential applications in treating neurodegenerative diseases (Bilqees Sameem et al., 2017).

Material Science and Photophysical Properties

  • The photophysical properties of chromene derivatives have been investigated, indicating their potential use in material science for the development of new materials with specific optical properties. The study of their UV and fluorescence properties is crucial for applications in photovoltaics and optoelectronics (Rick Morrison & J. Al-Rawi, 2016).

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-19-17(14-4-2-1-3-5-14)12-15-6-7-16(13-18(15)26-19)25-20(23)21-8-10-24-11-9-21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZZTWSZRDHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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